molecular formula C15H13F3O2 B2819957 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene CAS No. 2140317-12-8

4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene

Cat. No.: B2819957
CAS No.: 2140317-12-8
M. Wt: 285.281
InChI Key: WQYIYKGWULJNRR-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene is a synthetic organic compound characterized by the presence of a benzyloxy group, a methoxy-d3 group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzyloxy Group: The benzene ring is first functionalized with a benzyloxy group through a nucleophilic substitution reaction.

    Introduction of the Methoxy-d3 Group: The methoxy-d3 group is introduced via a methylation reaction using a deuterated methylating agent.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating reagent under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group or to convert the trifluoromethyl group to a difluoromethyl group.

    Substitution: The methoxy-d3 group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases are employed for substitution reactions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyloxy and methoxy-d3 groups contribute to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-1-methoxy-2-(trifluoromethyl)benzene: Similar structure but without the deuterium labeling.

    4-(Benzyloxy)-1-(methoxy)-2-(trifluoromethyl)benzene: Similar structure but with a non-deuterated methoxy group.

    4-(Benzyloxy)-1-(methoxy-d3)-2-(fluoromethyl)benzene: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the methoxy-d3 group in 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene makes it unique compared to its non-deuterated counterparts. This deuterium labeling can provide insights into reaction mechanisms and metabolic pathways due to the kinetic isotope effect.

Properties

IUPAC Name

4-phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-19-14-8-7-12(9-13(14)15(16,17)18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYIYKGWULJNRR-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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